1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
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Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a complex organic compound that features both isoquinoline and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Isoquinoline Moiety: Starting from a suitable precursor such as 3,4-dihydroisoquinoline, which can be synthesized via Pictet-Spengler reaction.
Formation of Isoxazole Moiety: The isoxazole ring can be constructed using a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Coupling Reaction: The final step involves coupling the isoquinoline and isoxazole moieties through a suitable linker, often using a carbonyl compound like ethanone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Lacks the methoxy group on the phenyl ring.
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone: Has the methoxy group in a different position on the phenyl ring.
Uniqueness
The presence of the methoxy group at the 3-position of the phenyl ring in 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone may confer unique properties, such as altered electronic distribution and steric effects, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-8-4-7-16(11-19)20-12-18(22-26-20)13-21(24)23-10-9-15-5-2-3-6-17(15)14-23/h2-8,11-12H,9-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKDEAGETOYREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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